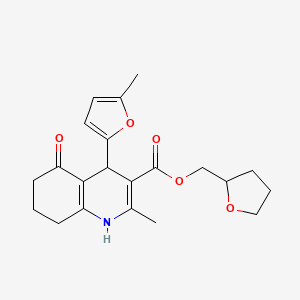![molecular formula C14H13ClN2OS B5211941 N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea, also known as CMU, is a chemical compound that has been widely studied for its potential applications in scientific research. CMU belongs to the class of urea derivatives and has been shown to have a variety of biochemical and physiological effects. In We will also discuss the scientific research applications of CMU and list future directions for research.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea is complex and not fully understood. However, it is known to modulate the activity of sigma-1 receptors, which are believed to play a role in regulating cellular signaling pathways and modulating neurotransmitter release. By binding to sigma-1 receptors, N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea can alter the activity of these pathways and affect cellular function.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a sigma-1 receptor ligand, N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to affect the release of neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea for lab experiments is its high affinity for sigma-1 receptors. This makes it a valuable tool for studying the role of these receptors in disease states. Additionally, N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to be relatively stable and easy to work with in laboratory settings. However, there are also limitations to the use of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea in research. For example, its mechanism of action is not fully understood, making it difficult to interpret results. Additionally, N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea. One area of interest is its potential as a therapeutic agent for neurological disorders. Because of its activity as a sigma-1 receptor ligand, N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to have potential for treating Alzheimer's disease, Parkinson's disease, and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea and its effects on cellular signaling pathways. Finally, there is potential for the development of new derivatives of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea that may have improved therapeutic properties or reduced toxicity.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea involves the reaction of 4-chloroaniline and 2-(methylthio)aniline with phosgene in the presence of a base. The resulting product is then treated with ammonium hydroxide to yield N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea. This method has been well-established in the literature and has been used to produce N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea in large quantities for research purposes.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea is its use as a sigma-1 receptor ligand. Sigma-1 receptors are a type of protein found in the central nervous system and have been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to bind to sigma-1 receptors with high affinity, making it a valuable tool for studying the role of these receptors in disease states.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-19-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGAOUVCBSRDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5211905.png)
![N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide](/img/structure/B5211911.png)
methanone](/img/structure/B5211923.png)
![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5211946.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)
![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)
![N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5211965.png)